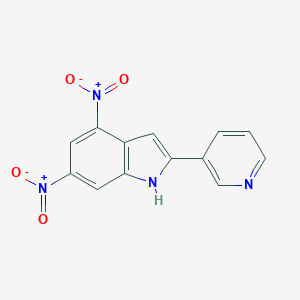

4,6-dinitro-2-(3-pyridinyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8N4O4 |

|---|---|

Molecular Weight |

284.23g/mol |

IUPAC Name |

4,6-dinitro-2-pyridin-3-yl-1H-indole |

InChI |

InChI=1S/C13H8N4O4/c18-16(19)9-4-12-10(13(5-9)17(20)21)6-11(15-12)8-2-1-3-14-7-8/h1-7,15H |

InChI Key |

YWCCDRDPLMVRAZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

solubility |

0.2 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dinitro 2 3 Pyridinyl 1h Indole

Retrosynthetic Analysis for Construction of the 4,6-Dinitro-2-(3-pyridinyl)-1H-indole Core

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections for its construction. The process of working backward from the final product to simpler starting materials is a cornerstone of synthetic planning. amazonaws.com

One logical disconnection is the C2-C3 bond of the indole (B1671886) ring, a common strategy in many indole syntheses. This leads back to a substituted o-nitrotoluene derivative and a suitable carbonyl compound or its equivalent. Specifically, disconnection of the bond between the indole nitrogen and the C2 carbon, and the C2-C(pyridinyl) bond, suggests a reaction between a dinitrophenylhydrazine derivative and a 3-acetylpyridine (B27631) derivative.

Alternatively, a disconnection strategy focusing on the formation of the pyrrole (B145914) ring of the indole system can be envisioned. This might involve the cyclization of a suitably substituted aminobenzene derivative. For instance, a 2-amino-3,5-dinitrotoluene derivative could be a key intermediate, which would then require the introduction of the C2 and C3 components of the indole ring.

A palladium-catalyzed double reductive cyclization of a 1,4-dialkenyl-2,3-dinitrobenzene derivative presents another, more modern, retrosynthetic approach. nih.gov This strategy would involve the formation of the two rings of the pyrroloindole system in a single step from a highly functionalized benzene (B151609) precursor.

The choice of the most viable retrosynthetic pathway depends on several factors, including the commercial availability of starting materials, the regioselectivity of the key bond-forming reactions, and the compatibility of the functional groups present in the intermediates.

Classical and Modern Indole Synthesis Approaches Relevant to Substituted Indoles

Several well-established and contemporary methods for indole synthesis can be considered for the preparation of this compound. nih.govnih.govacs.org The presence of two nitro groups and a pyridinyl substituent requires careful consideration of the reaction conditions and potential side reactions associated with each method.

Adaptations of Fischer Indole Synthesis for Substituted Precursors

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgthermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of the target molecule, this would entail the reaction of (2,4-dinitrophenyl)hydrazine with 3-acetylpyridine.

Key considerations for adapting the Fischer synthesis include:

Catalyst Selection: A variety of Brønsted acids (e.g., HCl, H2SO4, PPA) and Lewis acids (e.g., ZnCl2, BF3) can be used. wikipedia.orgrsc.org The choice of catalyst can significantly impact the reaction yield and selectivity, especially with the highly deactivated dinitrophenylhydrazine.

Regioselectivity: With unsymmetrical ketones like 3-acetylpyridine, the cyclization can potentially lead to two different regioisomers. However, the electronics of the pyridyl group are expected to strongly direct the cyclization to form the desired 2-(3-pyridinyl)indole.

Substituent Effects: The presence of two strongly electron-withdrawing nitro groups on the phenylhydrazine ring will decrease its nucleophilicity, potentially requiring harsher reaction conditions. Studies on methoxy-substituted phenylhydrazones have shown that substituents can lead to abnormal reaction products, highlighting the need for careful optimization. nih.gov

A modified approach, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling to form the necessary N-arylhydrazone precursor, which could be beneficial for assembling the highly substituted starting material. wikipedia.org

Modifications of Reissert Indole Synthesis for Functionalized Indoles

The Reissert indole synthesis offers an alternative route starting from an o-nitrotoluene derivative. wikipedia.org The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.org

To apply this to the synthesis of this compound, a potential starting material would be 2,4-dinitro-6-(pyridin-3-ylcarbonyl)toluene. However, the synthesis of this precursor is not trivial. A more plausible adaptation would start with 2,4,6-trinitrotoluene (B92697). The challenge would then be the selective functionalization at the 2-position to introduce the pyridinyl group.

Modifications to the Reissert synthesis often focus on the reductive cyclization step. researchgate.net Various reducing agents, such as zinc in acetic acid or catalytic hydrogenation, can be employed. wikipedia.org The reaction conditions must be carefully chosen to avoid the reduction of the nitro groups on the benzene ring if they are to be retained in the final product. Recent advancements have explored the use of TiCl3 for the reductive cyclization of o-nitrostyrenes, which could be a milder alternative. thieme-connect.com

Exploration of Larock Indole Synthesis for Diverse Substitution Patterns

The Larock indole synthesis is a powerful palladium-catalyzed method that constructs indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is known for its versatility and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

For the target molecule, this would require a 2-iodo-3,5-dinitroaniline and a 3-ethynylpyridine. The key advantages of this approach include:

Regioselectivity: The Larock reaction generally exhibits high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov

Functional Group Tolerance: The palladium catalyst system can be tuned to accommodate various functional groups, although the presence of multiple nitro groups might pose a challenge.

Convergent Synthesis: This method allows for the late-stage coupling of two complex fragments, which can be an efficient strategy for building molecular complexity.

Modifications to the Larock synthesis have focused on optimizing the catalyst system, ligands, and reaction conditions to improve yields and expand the substrate scope. wikipedia.orgub.edu The use of different bases and chloride sources can also influence the reaction outcome. wikipedia.org

Utility of Madelung Synthesis and its Modern Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org For the synthesis of this compound, the precursor would be N-(2-methyl-3,5-dinitrophenyl)nicotinamide.

The classical Madelung synthesis often requires harsh conditions, which might not be compatible with the nitro groups. wikipedia.org However, modern variants have been developed to address this limitation:

Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures can facilitate the cyclization under milder conditions. wikipedia.org

Electron-Withdrawing Group Activation: The presence of electron-withdrawing groups on the aniline (B41778) ring can lower the required reaction temperature. wikipedia.orgresearchgate.net The two nitro groups in the desired precursor would likely facilitate the initial deprotonation step.

Modified procedures have been reported for the synthesis of various substituted indoles, including those with cyano and tosyl groups at the 3-position. nih.govacs.org

Applicability of Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a popular and high-yielding method that starts from an o-nitrotoluene. wikipedia.org The key steps are the formation of an enamine from the o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization. wikipedia.org

To synthesize this compound using this method, a potential starting material would be 2-methyl-1,3,5-trinitrobenzene. The initial step would involve the formation of an enamine at the methyl group. The subsequent introduction of the pyridinyl group at the C2 position would likely require a modification of the standard procedure.

A significant advantage of the Leimgruber-Batcho synthesis is its applicability to a wide range of substituted indoles and its use of readily available starting materials. wikipedia.org The reductive cyclization step can be achieved using various reducing agents, such as Raney nickel and hydrazine, or palladium on carbon with hydrogen. wikipedia.org Recent developments have focused on creating one-pot procedures to improve efficiency and reduce waste. journalijar.com

Considerations for Bartoli Indole Synthesis in Substituted Indole Pathways

The Bartoli indole synthesis is a powerful method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgquimicaorganica.org This reaction is particularly effective for the synthesis of 7-substituted indoles. wikipedia.orgjk-sci.com For the synthesis of this compound, a potential starting material for a Bartoli approach could be a 1,3-dinitro-5-substituted benzene derivative.

The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com The presence of a bulky substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates this key rearrangement step. wikipedia.org Three equivalents of the vinyl Grignard reagent are typically necessary when starting from a nitroarene. wikipedia.org

Key Considerations for Applying Bartoli Synthesis:

Starting Material: A key challenge would be the synthesis of a suitable ortho-substituted nitroarene precursor that could lead to the desired 4,6-dinitro substitution pattern.

Grignard Reagent: To install the 2-(3-pyridinyl) group, a vinyl Grignard reagent derived from 3-vinylpyridine (B15099) would be required.

Regioselectivity: The Bartoli synthesis is most reliable for producing 7-substituted indoles. researchgate.net Achieving the desired 4,6-dinitro substitution pattern directly through this method would be challenging and may result in low yields or a mixture of isomers. researchgate.net

Protecting Groups: The use of protecting groups on the nitroaniline precursors might be necessary to improve the scope and yield of the reaction. researchgate.net

Table 1: Features of the Bartoli Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Ortho-substituted nitroarenes and vinyl Grignard reagents. | wikipedia.orgquimicaorganica.org |

| Product | Primarily 7-substituted indoles. | wikipedia.orgjk-sci.com |

| Key Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement. | wikipedia.orgjk-sci.com |

| Stoichiometry | Typically requires 3 equivalents of Grignard reagent for nitroarenes. | wikipedia.org |

| Ortho-substituent Effect | Bulky ortho groups generally increase reaction yield. | wikipedia.org |

Advanced Strategies for Regioselective Indole Functionalization towards this compound

Due to the inherent reactivity patterns of the indole nucleus, achieving specific substitutions, especially at the C4 and C6 positions, requires advanced synthetic strategies. acs.orgnih.gov

Metal-Catalyzed Coupling Reactions for Pyridinyl Group Installation

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in heterocyclic synthesis. researchgate.net To install the 2-(3-pyridinyl) group onto a pre-functionalized dinitroindole core, a Suzuki, Stille, or Negishi coupling could be envisioned. This would necessitate the presence of a halide or other suitable coupling handle at the C2 position of the dinitroindole.

Alternatively, direct C-H activation/arylation offers a more atom-economical approach. thieme-connect.com Recent advancements have shown that direct C-H heteroarylation of indoles with pyridines is possible. For instance, a palladium/copper bimetallic system has been used to couple N-methyl-activated pyridines with indoles to yield 3-(pyridin-2-yl)indoles. acs.orgnih.gov Adapting such a method for C2-pyridinyl installation on a dinitroindole scaffold would be a state-of-the-art approach.

Table 2: Comparison of Metal-Catalyzed Coupling Strategies

| Coupling Reaction | Description | Key Features |

|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. | Mild conditions, commercially available reagents. |

| Stille Coupling | Pd-catalyzed reaction of an organotin compound with a halide. | Tolerant of many functional groups, but tin reagents are toxic. |

| Direct C-H Arylation | Metal-catalyzed direct coupling of a C-H bond with an aryl partner. | Atom-economical, avoids pre-functionalization. thieme-connect.comacs.orgnih.gov |

Directed Nitration Procedures for Indole Scaffolds

The direct nitration of the indole ring is notoriously challenging due to the acid sensitivity of the scaffold and lack of regioselectivity. acs.orgnih.gov Classical nitration conditions often lead to polymerization or the formation of multiple nitrated products. nih.gov

To achieve the desired 4,6-dinitro substitution pattern, a directed nitration approach would be necessary. This could involve:

Protecting Group Strategy: The use of a removable protecting group on the indole nitrogen, such as triisopropylsilyl (TIPS), can influence the regioselectivity of electrophilic substitution. acs.org

Directed Ortho-Metalation: While typically used for C-H functionalization, directing groups can also influence the position of electrophilic attack. However, achieving dinitration at C4 and C6 remains a significant hurdle.

Stepwise Synthesis: A more plausible route involves starting with a pre-nitrated benzene derivative and then constructing the indole ring. For example, the Batcho-Leimgruber indole synthesis, which starts from a substituted o-nitrotoluene, could be adapted. researchgate.net A (4-methyl-3,5-dinitrophenyl) derivative could potentially be converted into a (4,6-dinitro-1H-indol-6-yl) intermediate. researchgate.net

Modern Nitrating Agents: The use of milder, more selective nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ, can provide better control over the nitration of sensitive substrates like indole. nih.gov

Multi-Component Reactions and Cascade Cyclizations for Complex Indole Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, minimizing waste and simplifying purification. arkat-usa.orgacs.org An Ugi or Passerini reaction involving an indole-derived component could potentially assemble a highly functionalized scaffold, which could then be further elaborated to the target molecule. arkat-usa.orgacs.org For instance, an Ugi MCR followed by an acid-induced cyclization has been shown to be a sustainable method for de novo indole synthesis. rsc.org

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple bonds in a single synthetic operation. rsc.org Gold- or rhodium-catalyzed cascade cyclizations of appropriately designed substrates, such as diynes or enamines, can lead to the rapid construction of fused indole polycycles. acs.orgnih.gov A strategy could involve an iridium-catalyzed cascade reaction for the selective synthesis of multifunctional indoles. nih.gov These advanced methods provide rapid access to complex indole cores that might be difficult to obtain through traditional stepwise synthesis. rsc.orgresearchgate.netrsc.org

Green Chemistry Principles in the Synthesis of Dinitro-Pyridinyl Indoles

Applying green chemistry principles to the synthesis of complex pharmaceutical intermediates is of growing importance. This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. researchgate.netmdpi.com

The application of microwave irradiation has been successful in various indole syntheses:

Palladium-Catalyzed Heterocyclization: The conversion of N-aryl enamines into indoles can be efficiently achieved under microwave conditions. mdpi.com

Cycloisomerization: The cycloisomerization of 2-alkynylanilines to form indoles can be performed in water under microwave irradiation, eliminating the need for catalysts, acids, or bases. researchgate.net

Synthesis of Heterocyclic Derivatives: Microwave heating has been used to synthesize indole-based pyrazole (B372694) derivatives and in multi-component reactions to create various heterocycles. wisdomlib.orgeurekaselect.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-chloro-3-methylindole |

| 3,7-dimethylindole |

| 4-methylindole |

| 3-(pyridin-2-yl)indoles |

| 4,6-dinitroindole |

| 2,3-diaminoindole |

| 6,7-diaminoindole |

| 3-amino-4-nitroindole |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole |

| (4,6-dinitro-1H-indol-6-yl)phosphonates |

| (4-amino-1H-indol-6-yl)phosphonates |

| 3-nitro-1-(phenylsulfonyl)indole |

| pyrrolo[2,3-b]indole |

| 2,3-diiodo-1-methylindole |

| N-methylisatin |

| 3-acetyl indole |

| Ningalin C |

| 2-methyl-1H-indole-3-carboxylate |

| ethyl indole-2-carboxylate |

| indole-2-carbohydrazide |

| 1H-indole-2,3-dione |

| Pheretima posthuma |

Continuous Flow Chemistry Methodologies for Efficient Production

Continuous flow chemistry presents a significant advancement for the synthesis of indole derivatives, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.com For the synthesis of a complex molecule like this compound, a multi-step flow process could be envisioned.

The nitration of pyridine (B92270) N-oxide to 4-nitropyridine (B72724) N-oxide, a potential precursor to a pyridinyl organometallic reagent, has been successfully demonstrated in a continuous flow system with a high throughput. researchgate.net This method minimizes the accumulation of potentially explosive nitrated intermediates, a key advantage for large-scale production. researchgate.netorganic-chemistry.org Similarly, the Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to continuous flow conditions, allowing for the rapid and high-yield production of various indole derivatives with significantly reduced reaction times. mdpi.comuc.pt

A hypothetical continuous flow synthesis of this compound could involve sequential flow reactors. The first reactor could be dedicated to the safe and efficient synthesis of the 4,6-dinitroindole core. The crude product from this step could then be directly channeled into a second flow reactor for a cross-coupling reaction with a pre-formed pyridinylating agent, also synthesized in a continuous manner. This integrated approach would streamline the entire process, reduce manual handling of intermediates, and allow for precise control over reaction parameters, ultimately leading to a more efficient and safer production method. uc.pt

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Scalability | Limited by reactor size | Easily scalable by extending run time mdpi.com |

| Safety | Risk of thermal runaway | Enhanced heat and mass transfer, improved safety organic-chemistry.org |

| Productivity | Lower | Higher throughput mdpi.com |

| Process Control | Less precise | Precise control over temperature, pressure, and stoichiometry organic-chemistry.org |

Application of Ionic Liquids and Solvent-Free Reaction Conditions

Ionic liquids (ILs) have emerged as promising alternative solvents in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netauctoresonline.org In the context of indole synthesis, ILs can act as both the solvent and catalyst, simplifying reaction procedures and often leading to improved yields and selectivities. researchgate.net

For the alkylation of indoles, a reaction that can be analogous to the introduction of certain side chains, the use of pyridinium-based ionic liquids has been shown to increase the reaction rate. researchgate.netnih.govtubitak.gov.tr Specifically, in the alkylation of indole salts, ionic liquids can reduce the influence of counter-ions and enhance reaction rates compared to conventional organic solvents. researchgate.net

The Fischer indole synthesis, a key reaction for forming the indole core, has been effectively carried out in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), which serves as both a catalyst and solvent. researchgate.net This approach offers operational simplicity and the potential for catalyst recycling. researchgate.net For the synthesis of this compound, employing an ionic liquid could facilitate the coupling of the dinitroindole intermediate with a pyridinyl precursor, potentially under milder conditions and with improved efficiency.

Solvent-free reaction conditions represent a green chemistry approach that minimizes waste and environmental impact. While specific solvent-free methods for the target molecule are not documented, related reactions, such as the synthesis of various heterocyclic compounds, have been successfully performed without a solvent, often with microwave irradiation to accelerate the reaction. The feasibility of a solvent-free synthesis of this compound would depend on the physical properties of the reactants and the reaction conditions required.

Table 2: Potential Ionic Liquids for Indole Synthesis

| Ionic Liquid | Cation | Anion | Potential Application | Reference |

|---|---|---|---|---|

| [bmim][BF4] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | Fischer Indole Synthesis | researchgate.net |

| [C4Py]BF4 | N-butylpyridinium | Tetrafluoroborate | General Organic Synthesis | nih.gov |

| [C6Py]Br | N-hexylpyridinium | Bromide | Enzyme Catalysis Media | nih.govtubitak.gov.tr |

| [mmim][OTs] | 1,3-dimethylimidazolium | Tosylate | Indole Alkylation | researchgate.net |

Enantioselective and Atroposelective Synthesis Considerations for Indole Derivatives

The presence of the indole and pyridine rings in this compound raises the possibility of axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. carewellpharma.in This phenomenon, known as atropisomerism, is of significant interest in medicinal chemistry and materials science. nih.govnih.gov The development of enantioselective and atroposelective synthetic methods is crucial for accessing single enantiomers of such chiral molecules.

Organocatalytic Approaches to Axial Chirality in Indoles

Organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules, including axially chiral indole derivatives. nih.govacs.orgacs.org These methods often rely on the use of small organic molecules as catalysts to induce chirality in the product. The synthesis of axially chiral indole derivatives presents challenges due to the lower rotational barrier and weaker configurational stability compared to more common atropisomeric biaryls. nih.govacs.org

Several strategies have been developed to overcome these challenges, often involving the design of specific indole-based platform molecules that can be activated by a chiral organocatalyst. nih.govacs.org For instance, the atroposelective synthesis of N-arylindoles has been achieved through rhodium-catalyzed asymmetric N-H insertion reactions. pku.edu.cn Another approach involves the organocatalytic asymmetric Paal-Knorr reaction of N-aminoindoles to construct N-N axially chiral indole scaffolds. researchgate.net

In the context of this compound, an organocatalytic approach could be envisioned for the atroposelective construction of the C2-C(pyridinyl) bond. This would likely involve a chiral catalyst that can differentiate between the two enantiotopic faces of the dinitroindole intermediate during the coupling reaction with the pyridine moiety. The development of such a method would be a significant step towards accessing enantiopure forms of this complex heterocyclic compound. nih.gov

Table 3: Strategies for Organocatalytic Atroposelective Indole Synthesis

| Strategy | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Platform Molecule Design | Various enantioselective reactions | Use of pre-functionalized indoles for activation by organocatalysts | nih.govacs.org |

| Asymmetric N-H Insertion | Rhodium-catalyzed reaction | Formation of axially chiral N-arylindoles | pku.edu.cn |

| Asymmetric Paal-Knorr Reaction | Organocatalytic reaction | Construction of N-N axially chiral indole scaffolds | researchgate.net |

| Asymmetric (2+3) Cycloaddition | Organocatalytic reaction | Synthesis of indolyl-pyrroloindoles with axial and central chirality | nih.gov |

Spectroscopic Data for this compound Remains Elusive

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of published spectroscopic data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy analysis, specific experimental details required for a thorough structural elucidation and characterization as outlined could not be retrieved.

While information on related compounds, such as 4,6-dinitroindole, is available, this does not provide the specific spectroscopic fingerprint of the title compound, which is substituted with a 3-pyridinyl group at the 2-position of the indole ring. The presence and position of this pyridinyl group, along with the dinitro substitutions, would significantly influence the chemical environment of each atom and the molecule's fragmentation pattern, resulting in unique spectroscopic data.

The molecular formula C₁₃H₈N₄O₄ and molecular weight of 284.23 g/mol can be calculated for this compound. However, without experimental data from techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy, a detailed analysis and the creation of corresponding data tables are not possible.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the requested detailed article. At present, the scientific record accessible through public databases does not appear to contain this information.

Spectroscopic Characterization and Structural Elucidation of 4,6 Dinitro 2 3 Pyridinyl 1h Indole

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive determination of the solid-state structure of 4,6-dinitro-2-(3-pyridinyl)-1H-indole through single-crystal X-ray diffraction has not been reported in publicly accessible literature. While the chemical formula (C₁₃H₈N₄O₄) and molecular weight are known, the specific crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. chemcd.com This information is essential for a detailed analysis of the molecule's three-dimensional arrangement in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a detailed and accurate analysis of the crystal packing and specific intermolecular interactions for this compound cannot be performed. Such an analysis is contingent on having the precise atomic coordinates and symmetry information of the crystal lattice.

However, based on the structural features of the molecule, several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. These include:

Hydrogen Bonding: The presence of an N-H group on the indole (B1671886) ring provides a hydrogen bond donor site. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro groups are potential hydrogen bond acceptors. It is highly probable that N-H···N or N-H···O hydrogen bonds are key features in the crystal structure, potentially forming chains or dimeric motifs.

π-π Stacking Interactions: The planar aromatic systems of the indole and pyridine rings are likely to engage in π-π stacking interactions. These interactions would contribute to the stabilization of the crystal lattice by arranging the molecules in a stacked fashion.

Dipole-Dipole Interactions: The nitro groups introduce strong dipoles into the molecule, which would lead to significant dipole-dipole interactions, further influencing the molecular arrangement in the crystal.

Chemical Reactivity and Transformation Pathways of 4,6 Dinitro 2 3 Pyridinyl 1h Indole

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons that contributes to the aromaticity of the system. Its reactivity is substantially influenced by the electron-withdrawing nature of the substituents on the indole core.

The N-H proton of the indole is acidic and can be removed by a base to form an indolyl anion. This anion is a potent nucleophile and readily undergoes alkylation and acylation reactions. The presence of two nitro groups on the benzene (B151609) portion of the indole core significantly increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation.

N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. youtube.com Similarly, N-acylation can be performed using acylating agents like acyl chlorides or anhydrides in the presence of a base. Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.orgnih.gov

Regioselectivity: In many indole systems, C-3 is the most nucleophilic position and can compete with N-1 for alkylation. However, in 4,6-dinitro-2-(3-pyridinyl)-1H-indole, two factors strongly favor N-functionalization:

The C-2 position is already substituted with the pyridinyl group, sterically hindering attack at C-3.

The introduction of an electron-withdrawing group at the C-2 position is known to increase the acidity of the N-H bond, thereby promoting reactions at the nitrogen center. researchgate.net

Therefore, alkylation and acylation reactions are expected to proceed with high regioselectivity at the N-1 position.

N-functionalization is crucial for modifying the properties of the indole and for use in multi-step syntheses. To prevent unwanted reactions at the N-1 position during transformations elsewhere in the molecule, the indole nitrogen is often protected. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal. Given the electron-deficient nature of the dinitro-substituted indole ring, electron-withdrawing protecting groups are particularly suitable.

Common protecting groups for the indole nitrogen include:

Interactive Table: Common Protecting Groups for Indole Nitrogen| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Tosyl | Ts | Tosyl chloride (TsCl), Base | Strong base (e.g., NaOH, KOH), Reductive conditions |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride (PhSO2Cl), Base | Strong base, Mg/MeOH |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Trifluoroacetic acid (TFA), HCl |

| Benzyl | Bn | Benzyl bromide (BnBr), Base | Hydrogenolysis (H2, Pd/C), Strong Lewis acids |

| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Chloride, Base | Fluoride (B91410) ion (e.g., TBAF), Acid |

The selection of an appropriate protecting group strategy allows for the selective functionalization of other parts of the this compound molecule, such as the pyridinyl nitrogen or the dinitro groups, without interference from the indole N-H.

Reactivity at the Pyridinyl Nitrogen

The nitrogen atom in the pyridine (B92270) ring is basic due to its sp²-hybridized lone pair of electrons, which is not involved in the aromatic system. This makes it a primary site for protonation and coordination with metal ions.

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom of the 3-pyridinyl substituent in this compound is expected to act as a Lewis base, donating its lone pair to coordinate with metal centers. It will likely function as a monodentate ligand. The formation of such coordination complexes can influence the electronic properties and reactivity of the entire molecule. The field of pyridine coordination chemistry is vast, with complexes known for metals such as ruthenium, osmium, cobalt, palladium, nickel, copper, and silver. jscimedcentral.comnih.govrsc.org The specific geometry of the resulting complex (e.g., octahedral, tetrahedral, square planar) depends on the metal ion, its oxidation state, and the other ligands present. wikipedia.org

The pyridinyl nitrogen is significantly more basic than the indole nitrogen. The lone pair on the indole nitrogen is delocalized within the aromatic π-system, rendering it much less available for protonation. In contrast, the lone pair on the pyridinyl nitrogen resides in an sp² orbital in the plane of the ring and is readily available. The pKa of the conjugate acid of pyridine is approximately 5.2, whereas for pyrrole (B145914), it is around -4. scribd.com

In this compound, the electron-withdrawing dinitro groups will further decrease the basicity of the indole ring. Therefore, in the presence of acid, protonation will occur selectively at the pyridinyl nitrogen. The pKa of the conjugate acid of this molecule is expected to be lower than that of unsubstituted pyridine due to the electron-withdrawing effect of the dinitro-indole substituent. When discussing the basicity of amines, it is common to refer to the pKa of their conjugate acids. reddit.com

Reactivity of the Dinitro Groups

The two nitro groups at the C-4 and C-6 positions dominate the reactivity of the benzene portion of the indole ring. These strong electron-withdrawing groups render the ring highly electron-deficient.

This high degree of electron deficiency has two major consequences:

Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The indole ring, which is typically reactive towards electrophiles, becomes susceptible to attack by strong nucleophiles. The nitro groups, particularly when positioned ortho or para to a potential leaving group, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org In the case of this compound, a nucleophile could potentially substitute one of the nitro groups, although this is generally a difficult reaction unless facilitated by other factors. More commonly, SNAr reactions occur when a good leaving group, like a halide, is present on the ring. wikipedia.org However, the strong activation by two nitro groups can enable displacement of other groups, or even a hydride ion in some cases (vicarious nucleophilic substitution).

Reduction to Amino Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts), or chemical reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. chemicalbook.com The resulting diaminoindole derivative would have drastically different electronic and chemical properties, with the amino groups being strongly electron-donating and nucleophilic. However, it has been reported that attempts to reduce the nitro groups in related N-unsubstituted 2-aryl-4,6-dinitroindoles were unsuccessful, resulting in the formation of a complex mixture of products. researchgate.net This suggests that the reduction of the title compound may not be straightforward and could require protection of the indole nitrogen to achieve a clean transformation.

Selective Reduction Reactions of Nitro Moieties

The reduction of the two nitro groups on the indole ring represents a key transformation pathway, offering entry into a variety of amino-substituted derivatives. The selective reduction of one nitro group in the presence of the other is a significant synthetic challenge, often governed by the choice of reducing agent and reaction conditions. stackexchange.comechemi.com In polynitro compounds, the least sterically hindered nitro group is often reduced preferentially. stackexchange.com For this compound, the C-4 and C-6 positions present distinct steric and electronic environments that can be exploited for selective transformations.

A variety of reagents have been developed for the chemoselective reduction of aromatic nitro compounds, tolerating other reducible functional groups. organic-chemistry.orgwikipedia.org Common methods include catalytic hydrogenation with agents like Palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media (e.g., Fe, SnCl2) or sulfide-based reagents like sodium sulfide or sodium hydrosulfite. wikipedia.orgkchem.org The Zinin reduction, which utilizes reagents like sodium polysulfide, is particularly noted for its ability to selectively reduce one nitro group in dinitro compounds. stackexchange.comechemi.com

The specific outcome of the reduction of this compound would depend heavily on the chosen reagent and conditions, potentially leading to 4-amino-6-nitro-2-(3-pyridinyl)-1H-indole, 6-amino-4-nitro-2-(3-pyridinyl)-1H-indole, or the fully reduced 4,6-diamino-2-(3-pyridinyl)-1H-indole.

Table 1: Potential Reagents for Selective Reduction of Nitro Groups

| Reagent/System | Potential Selectivity/Outcome | Functional Group Tolerance |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Typically reduces both nitro groups; selectivity can be difficult. | May reduce other groups (e.g., pyridine ring, C=C bonds). organic-chemistry.orgwikipedia.org |

| Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid) | Often reduces both nitro groups; widely used industrially. wikipedia.org | Good tolerance for many functional groups. |

| Tin(II) Chloride (SnCl2) | Capable of reducing nitro groups to amines. wikipedia.org | Generally effective and chemoselective. |

| Sodium Sulfide (Na2S) / Sodium Polysulfide | Known for selective reduction of one nitro group in dinitroarenes (Zinin Reduction). stackexchange.comechemi.comwikipedia.org | High chemoselectivity is often observed. |

| Cobalt(II) Carbonyl (Co2(CO)8) with H2O | Reported as a selective agent for reducing nitro groups in the presence of other functionalities. kchem.org | Tolerates carbonyl groups and halides. kchem.org |

Influence of Nitro Groups on Aromatic Reactivity and Intramolecular Processes

The two nitro groups exert a powerful electron-withdrawing effect on the indole ring system through both inductive and resonance effects. libretexts.orgquora.com This effect has several significant consequences:

Deactivation of the Benzene Ring : The nitro groups strongly deactivate the benzene portion of the indole toward electrophilic aromatic substitution. The electron density of the ring is significantly diminished, making it much less nucleophilic and thus less reactive towards electrophiles. quora.com

Increased Acidity of the Indole N-H : The electron-withdrawing nature of the nitro groups increases the acidity of the proton on the indole nitrogen (N-1 position), making it more susceptible to deprotonation by a base.

Activation towards Nucleophilic Attack : By making the indole ring highly electron-poor, the nitro groups activate the system towards nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is contrary to typical indole chemistry, which is dominated by electrophilic substitution. researchgate.net

Intramolecularly, the geometry of the molecule could allow for hydrogen bonding interactions, particularly between the N-H of the indole and the nitrogen of the pyridinyl ring or the oxygen atoms of the nitro groups, which could influence the compound's conformation and reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Indole and Pyridine Rings

The substitution patterns of this compound are dictated by the strong electronic influences of its substituents. Typical indole chemistry involving electrophilic attack is largely suppressed in favor of reactions with nucleophiles.

Regioselectivity at Indole C-2 and C-3 Positions

In a standard indole, electrophilic substitution occurs preferentially at the C-3 position due to its higher electron density. researchgate.net However, for this compound, this reactivity is inverted. The C-2 position is already substituted, and the C-3 position, while typically nucleophilic, is adjacent to the electron-deficient pyridine ring and part of a highly deactivated indole system. Therefore, electrophilic attack at C-3 is highly unlikely.

Instead, the electron-poor nature of the indole core makes it a target for nucleophiles. Nucleophilic substitution reactions on nitro-substituted indoles have been shown to occur, often at positions activated by the nitro groups. nii.ac.jpsemanticscholar.org For this molecule, nucleophilic attack could potentially occur at the C-3 position or at the carbon atoms bearing the nitro groups (C-4 and C-6), leading to a substitution of a nitro group via an SNAr mechanism. The addition of hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole has been shown to produce 2-substituted-3-nitroindoles, demonstrating that the indole ring can act as an electrophile. semanticscholar.org

Impact of Nitro and Pyridinyl Substituents on Electronic Reactivity Profiles

The electronic reactivity profile is a composite of the effects of all substituents:

Nitro Groups : As powerful deactivating groups, the 4- and 6-nitro substituents withdraw electron density from the entire indole ring system via resonance and induction. libretexts.org This deactivation is most pronounced at the ortho and para positions relative to the nitro groups, creating sites with a partial positive charge that are susceptible to nucleophilic attack. quora.com

Pyridinyl Group : The pyridine ring at the C-2 position also acts as an electron-withdrawing group due to the higher electronegativity of its nitrogen atom. This further decreases the electron density of the indole core, particularly at the C-2 and C-3 positions. studylib.net

The cumulative effect is a highly electron-deficient indole nucleus. This profile makes electrophilic substitution exceedingly difficult, requiring harsh conditions if it proceeds at all. Conversely, the molecule is primed for reactions with strong nucleophiles, which will seek out the most electron-poor centers on the aromatic framework.

Intramolecular Cyclization and Annulation Reactions Involving the Compound

The functional groups present in this compound provide opportunities for intramolecular cyclization, particularly after a preliminary chemical transformation. A common strategy involves the partial reduction of a nitro group to an amine, which can then act as an internal nucleophile. nih.gov

For instance, selective reduction of the 4-nitro group to a 4-amino group would generate a nucleophilic center. This amine could potentially attack the pyridine ring or, under specific conditions, lead to the formation of new fused heterocyclic systems. Palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to form pyrrolo[3,2-g]indoles highlights a powerful method where nitro groups are reductively removed to trigger the formation of new rings. nih.gov A similar strategy could be envisioned where the reduction of the nitro groups on the indole initiates a cyclization event involving the pyridinyl substituent or another externally introduced reactant.

Skeletal Rearrangements and Molecular Editing of Heterocyclic Systems

While specific studies on the skeletal rearrangements of this compound are not available, related heterocyclic systems are known to undergo such transformations. Oxidative cleavage of the indole C2-C3 double bond is a known pathway for the degradation and rearrangement of indole derivatives, famously observed in the biological catabolism of tryptophan. caltech.edu This type of reaction can convert the indole core into other heterocyclic scaffolds or aniline (B41778) derivatives. nih.gov

Given the electronic strain and reactivity of the target compound, it is plausible that under specific oxidative or thermal conditions, it could undergo skeletal rearrangements. For example, fragmentation of the indole ring could be initiated by a reaction at the electron-deficient C2-C3 bond, potentially leading to the formation of quinoline or other nitrogen-containing heterocyclic structures. Such transformations, however, remain speculative without direct experimental evidence.

Potential for Ring Expansion or Contraction of the Indole or Pyridine Moieties

Skeletal modifications of heterocyclic compounds through ring expansion and contraction are powerful tools in synthetic chemistry for accessing novel molecular scaffolds.

Indole Ring Expansion:

The expansion of the indole ring system, typically to form quinoline or quinazoline derivatives, can be achieved through various synthetic methodologies. One common approach involves the reaction of indoles with carbenes or carbene precursors. For instance, photochemically generated halocarbenes from arylchlorodiazirines have been shown to mediate the one-carbon ring expansion of N-substituted indoles to the corresponding quinolinium salts. Given the electron-deficient nature of the dinitro-indole core in this compound, its reactivity towards electrophilic carbenes might be diminished compared to electron-rich indoles. However, photochemical methods can often overcome such electronic barriers.

Another strategy for indole ring expansion involves a visible-light-induced oxidative reaction with amidines, which can lead to quinazolinones or benzotriazocin-6(5H)-ones depending on the substitution pattern of the indole. The presence of the dinitro groups could potentially influence the course of such radical-mediated processes.

Indole Ring Contraction:

Ring contraction of the indole nucleus is a less common transformation. However, specific examples exist, such as the synthesis of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles through the contraction of an o-quinone ring during a reaction with 2,3,3-trimethylindoline derivatives. While not a direct contraction of the indole ring itself, this demonstrates that complex rearrangements leading to smaller fused ring systems are possible under specific reaction conditions.

Pyridine Ring Contraction:

The pyridine ring is generally stable, but under certain conditions, it can undergo ring contraction. Photo-promoted reactions of pyridines with silylborane have been reported to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This process involves the formation of a vinylazomethine ylide intermediate, which then undergoes a disrotatory ring-closing reaction. The applicability of this methodology to a pyridine ring substituted with a bulky and electron-withdrawing dinitro-indole group would require experimental investigation.

Below is a table summarizing selected methods for indole ring expansion.

| Starting Material | Reagent(s) | Product(s) | Key Features |

| N-substituted indoles | Arylchlorodiazirines, hv | Quinolinium salts | Photochemically mediated, tolerates a range of functional groups. |

| Indoles | Amidines, visible light | Quinazolinones, Benzotriazocin-6(5H)-ones | Oxidative ring expansion, proceeds under mild conditions. |

| Pyrroles and Indoles | α-chlorodiazirines | Pyridines and Quinolines | Carbon insertion via a [2+1] cycloaddition and ring expansion. |

Heterocycle-to-Heterocycle Transmutations of Related Systems

Heterocycle-to-heterocycle transmutations, or skeletal editing, represent a frontier in organic synthesis, allowing for the direct conversion of one heterocyclic core into another. These transformations can involve single-atom insertions, deletions, or replacements.

Transmutations involving the Indole Ring:

The conversion of indoles to other heterocyclic systems is an area of active research. Skeletal editing via single-atom insertion reactions provides a powerful method for such transformations. For example, the reaction of indoles with electrophilic carbynyl cation equivalents can lead to quinolines, while in situ generated nitrenes can transform indoles into quinazolines. These methods have been shown to be compatible with a range of functional groups, suggesting their potential applicability to complex molecules like this compound.

The deoxygenation of nitroarenes to generate aryl nitrenes can lead to ring expansion to dearomatized 2-amino-3H-azepines, which can then undergo further transformations. This suggests a potential pathway for the transmutation of the dinitro-indole moiety.

Transmutations involving the Pyridine Ring:

The pyridine ring can also undergo transmutation. A recently developed method describes a pyridine-to-benzene transformation via a sequence of ring-opening, imine hydrolysis, olefination, electrocyclization, and aromatization. This nitrogen-to-carbon skeletal editing allows for the installation of various functional groups on the resulting benzene ring. The feasibility of this sequence on the pyridine ring of this compound would depend on the compatibility of the dinitro-indole moiety with the reaction conditions.

The following table outlines examples of heterocycle-to-heterocycle transmutations.

| Starting Heterocycle | Reagent(s)/Method | Resulting Heterocycle | Transformation Type |

| Pyrroles and Indoles | α-chlorodiazirines | Pyridines and Quinolines | Carbon atom insertion. |

| Indoles | Electrophilic nitrenium species | Quinolines | Nitrogen atom insertion. |

| Pyridine | Zincke salt formation, olefination, electrocyclization | Benzene | Nitrogen-to-carbon atom transmutation. |

| Ruthenabenzene phosphonium salts | 2-aminopyridines | Pyridine phosphonium salts | Metal-to-nitrogen atom swapping. |

Non Biological Applications and Functional Materials Research Involving 4,6 Dinitro 2 3 Pyridinyl 1h Indole

Luminescent and Optoelectronic Material Applications

There is a lack of published data on the luminescent and optoelectronic properties of 4,6-dinitro-2-(3-pyridinyl)-1H-indole. This includes any investigation into its potential as a functional material for optical or electronic devices.

Exploration of Photochromic and Thermochromic Properties

No research articles or reports were found that describe the exploration of photochromic or thermochromic behaviors for this compound. The response of this specific compound to light or temperature changes has not been documented in the reviewed literature.

Investigation of Charge Transfer Characteristics for Material Design

An investigation into the charge transfer characteristics of this compound for the purpose of material design has not been reported. The electronic properties that would be crucial for such applications remain unexplored.

Chemical Sensor Development and Molecular Recognition Studies

There is no evidence of research into the development of chemical sensors or molecular recognition systems based on this compound.

Design Principles for Indole-Based Chemosensors

While general design principles for indole-based chemosensors exist, no literature specifically applies these principles to the design or synthesis of sensors using the this compound scaffold.

Mechanisms for Detection of Inorganic Ions (e.g., F-, Zn2+) via Coordination or Hydrogen Bonding

No studies have been published detailing the mechanisms by which this compound might detect inorganic ions such as fluoride (B91410) (F⁻) or zinc (Zn²⁺). Research into its coordination chemistry or hydrogen bonding interactions with these or any other ions is not present in the available scientific literature.

Development of Sensors for Volatile Organic Compounds (VOCs)

There is no available research describing the development or application of this compound in sensors for volatile organic compounds (VOCs). The general approach for such sensors often involves colorimetric arrays composed of various chemoresponsive dyes that interact with VOCs through mechanisms like Lewis acid/base or hydrogen bonding interactions, resulting in a detectable color change. fluorochem.co.ukmdpi.com However, the suitability and performance of this compound for this purpose have not been investigated.

Supramolecular Interactions in Sensing Platforms

No studies have been published that characterize the specific supramolecular interactions of this compound within a sensing platform. Research on related classes of molecules, such as N1-aryl substituted-2-pyrazolines, has involved crystallographic studies to understand their structural features and molecular packing, which are fundamental to supramolecular chemistry. acs.org However, similar analyses for this compound are not documented.

Advanced Materials for Energy and Catalysis Research

There is no specific information available regarding the use of this compound in advanced materials research for energy storage or catalysis.

Potential for Catalyst Design and Ligand Development

The potential of this compound for catalyst design or as a ligand in non-biological systems has not been explored in the available literature. While indole (B1671886) and pyridine (B92270) moieties are used in designing ligands for various applications, including catalysis and multitarget-directed ligands, research has not been extended to this specific dinitro-substituted derivative. acs.orgmdpi.com

Integration into Polymer Systems for Functional Materials

No research findings are available that detail the integration of this compound into polymer systems to create functional materials.

Research into Explosives and High Energy Density Materials (HEDM) Due to Dinitro Substitution

While the presence of two nitro (dinitro) groups on an aromatic scaffold is a common feature in many high-energy density materials (HEDMs), no specific experimental research has been published characterizing this compound as an explosive or HEDM. bohrium.com Studies on other dinitro- and trinitro-substituted heterocyclic compounds, such as pyrazoles and tetrazoles, are common, but this specific indole derivative has not been a subject of such investigations. researchgate.neteurekaselect.com

Theoretical Studies on Energetic Properties

There are no dedicated theoretical studies in the literature that calculate or predict the energetic properties of this compound. For other energetic materials, computational methods are routinely used to predict key performance indicators. These methods include:

Quantum chemical calculations (like Density Functional Theory) to determine the heat of formation. mdpi.com

Specialized computer codes such as EXPLO5 or the use of Kamlet-Jacobs equations to calculate detonation parameters like velocity and pressure from the calculated heat of formation and density. researchgate.neteurekaselect.comrsc.org

Hirshfeld surface analysis to assess sensitivities based on intermolecular contacts within the crystal structure. researchgate.netresearchgate.net

Despite the availability of these well-established theoretical tools, they have not been applied to this compound in any published research.

Investigations into Thermal Stability

While the synthesis of the related compound, 4,6-dinitroindole, has been documented, its thermal properties were not a focus of these studies. chemicalbook.com Research on other dinitro-aromatic compounds, such as dinitropyrazoles and dinitrotoluenes, indicates that thermal stability is a key characteristic for their potential use in various applications. researchgate.netresearchgate.net However, direct extrapolation of this data to this compound is not scientifically valid due to the significant structural differences and the influence of the pyridinyl and indole functional groups on the molecule's thermal behavior.

Future Research Directions and Unexplored Avenues for 4,6 Dinitro 2 3 Pyridinyl 1h Indole

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future synthetic research should prioritize the development of environmentally benign and efficient methods for the preparation of 4,6-dinitro-2-(3-pyridinyl)-1H-indole and its derivatives. Current synthetic strategies for complex indoles and nitroaromatic compounds often rely on harsh conditions and multi-step procedures. nih.gov A forward-looking approach would involve exploring innovative methodologies that adhere to the principles of green chemistry.

Key research avenues include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound in a single step can significantly improve efficiency, reduce waste, and simplify purification. nih.govresearchgate.net

Catalyst-Free Methodologies: Investigating reaction pathways that proceed under mild conditions without the need for a catalyst would offer substantial environmental and economic benefits. nih.gov

Solid-Supported Reagents: The use of solid supports, such as silica gel, for nitrating agents could minimize the use of strong acids like sulfuric acid, thereby reducing corrosive waste streams. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

These sustainable approaches aim to enhance atom economy and lower the environmental factor (E-factor) of the synthesis, making the production of these compounds more viable for broader applications. acs.org

In-depth Mechanistic Studies of Unexplored Chemical Transformations

The reactivity of this compound is largely uncharted territory. The interplay between the electron-donating indole (B1671886) nitrogen, the electron-accepting pyridine (B92270) ring, and the powerful electron-withdrawing nitro groups creates a complex electronic environment that could lead to novel chemical transformations.

Future mechanistic studies should focus on:

Reductive Functionalization: The nitro groups are prime targets for reduction. britannica.com Detailed mechanistic investigations into their selective reduction could yield valuable amino, nitroso, or hydroxylamino intermediates. acs.orgscielo.br Techniques such as kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry could elucidate the role of catalytic intermediates, particularly when using transition metal catalysts. acs.org

Photocatalytic Reactions: The photocatalytic reduction of nitroaromatic compounds is an emerging field. researchgate.netbenthamdirect.com Studying the behavior of this compound under various photocatalytic conditions could reveal new, selective transformation pathways under mild conditions.

Nucleophilic Aromatic Substitution (SNAr): The dinitro-substituted benzene (B151609) portion of the indole ring is highly activated towards nucleophilic attack. A systematic study of SNAr reactions could provide a versatile method for introducing a wide range of functional groups onto the indole core.

Understanding these fundamental transformations is crucial for harnessing this molecule as a building block for more complex structures.

Exploration of Advanced Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structural, electronic, and dynamic properties of this compound requires moving beyond routine characterization. Advanced spectroscopic methods can provide deeper insights that are inaccessible with standard techniques.

Promising areas for exploration include:

UV-Photoelectron Spectroscopy (UV-PES): This technique, when combined with computational chemistry, can provide an experimental measure of gas-phase ionization energies, offering a detailed picture of the molecule's occupied molecular orbitals and electronic structure. acs.org This would be invaluable for understanding the electronic influence of the pyridine and dinitro substituents on the indole core.

Advanced NMR Spectroscopy: While 1D and 2D NMR are standard, techniques like solid-state NMR could provide crucial information about the structure and packing of the molecule in the solid phase. In-depth NMR analysis is critical for the unambiguous structure elucidation of complex indole alkaloids and their derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization-mass spectrometry (ESI-MS) are essential for tracking reaction intermediates and characterizing complex product mixtures, which will be vital in mechanistic studies and the targeted isolation of derivatives. mdpi.comjlu.edu.cn

A multi-technique spectroscopic approach will be essential for building a comprehensive profile of this molecule and its potential derivatives.

Integration into Hybrid Materials and Nanostructures for Enhanced Functionality

The unique combination of a rigid heterocyclic core and multiple functional groups makes this compound an attractive candidate for incorporation into advanced materials. Future research could focus on creating novel hybrid materials and nanostructures with tailored properties.

Potential research directions are:

Polymer Nanocomposites: The indole moiety is known to be polymerizable. materialsciencejournal.orgresearchgate.net Integrating the title compound into a polyindole matrix or other polymer systems could lead to materials with enhanced thermal stability, conductivity, or microwave absorption properties. acs.org

Carbon Nanostructure Hybrids: Covalent or non-covalent functionalization of carbon nanotubes or graphene with this compound could generate hybrid materials for applications in catalysis or electronics. nanochemres.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and potentially the nitro groups could act as coordination sites for metal ions, suggesting the possibility of using this molecule as a building block (linker) for novel MOFs with interesting porous, catalytic, or sensory properties.

These explorations could bridge the gap between molecular chemistry and materials science, leading to functional materials with emergent properties.

Synergy between Computational and Experimental Approaches for Predictive Material Design

A purely experimental, trial-and-error approach to exploring the vast chemical space of this compound and its derivatives would be inefficient. A synergistic approach that tightly integrates computational modeling with experimental work is a critical future direction for accelerating discovery. nih.gov

This synergy can be realized through:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict key properties such as electronic structure, ionization potentials, reaction energetics, and spectroscopic signatures before embarking on synthetic work. acs.orgmdpi.com This can help prioritize the most promising synthetic targets.

Mechanism Elucidation: Computational studies can model reaction pathways and transition states, providing insights into reaction mechanisms that are difficult to probe experimentally. acs.org

Rational Design of Functional Molecules: As demonstrated in the design of new bioactive compounds and specialized ligands, computational screening can be used to design novel derivatives of this compound with optimized properties for specific applications, such as binding affinity or electronic characteristics. nih.govacs.org

This integrated computational-experimental workflow allows for a more rational, hypothesis-driven approach to research, saving time and resources while deepening fundamental understanding.

| Research Area | Proposed Methodologies & Techniques | Rationale & Potential Outcome |

| Sustainable Synthesis | Multicomponent Reactions (MCRs), Flow Chemistry, Solid-Supported Reagents | Increased efficiency, reduced waste, improved safety and scalability. researchgate.netacs.org |

| Mechanistic Studies | Kinetics, EPR Spectroscopy, Photocatalysis, Computational Modeling (DFT) | Understanding of reactivity, enabling selective functionalization of nitro groups. acs.org |

| Advanced Characterization | UV-Photoelectron Spectroscopy (UV-PES), Solid-State NMR, HRMS | Detailed electronic structure, solid-state packing information, and reaction monitoring. acs.orgnih.gov |

| Hybrid Materials | In-situ Polymerization, Covalent Functionalization of Nanomaterials | Novel composites with enhanced thermal, electronic, or catalytic properties. materialsciencejournal.orgnanochemres.org |

| Predictive Design | DFT Calculations, Molecular Docking, Molecular Dynamics (MD) Simulations | Rational design of new derivatives with targeted properties for specific applications. nih.govacs.orgjchemlett.com |

Identification of New Applications in Emerging Fields

The true potential of this compound lies in its application in emerging technologies. Its unique structure suggests several unexplored avenues that merit investigation.

Advanced Separation Techniques: Nitrogen-containing heterocyclic ligands, including those with pyridine and indole motifs, have been investigated for the selective separation of metal ions, such as actinides from lanthanides in nuclear waste reprocessing. acs.org The distinct electronic environments of the pyridine and indole nitrogen atoms in the title compound could be exploited for selective metal binding. Future research could explore its efficacy as an extractant in liquid-liquid separation processes or using methods like counter-current chromatography. nih.govmdpi.comresearchgate.net

Environmental Remediation Technologies: Nitroaromatic compounds are a significant class of environmental pollutants. nih.govresearchgate.net Materials incorporating this compound could be developed for environmental applications. For instance, functionalized nanotubes or other porous materials decorated with this molecule could be tested for the selective adsorption of organic pollutants or heavy metals. nih.gov Alternatively, the molecule could serve as a model compound for studying the catalytic degradation of dinitroaromatic pollutants.

Smart Materials: The molecule possesses features common in "smart" materials. The pyridinyl-indole core can be considered a donor-π-acceptor (D-π-A) system, a common motif in materials with interesting photophysical properties. mdpi.com Research could explore its potential as a fluorescent probe for pH or specific analytes. Furthermore, indole derivatives have been investigated as high-triplet-energy hole transport materials in blue phosphorescent organic light-emitting diodes (OLEDs). skku.edu The electrochemical and photophysical properties of this compound should be characterized to assess its suitability for such applications.

Q & A

Q. Key metrics :

- MIC ≤ 16 µg/mL suggests potent activity.

- Synergy testing with commercial antibiotics may identify combinatorial effects.

Advanced: What molecular docking strategies predict the interaction of this compound with androgen receptors?

Answer:

Molecular docking involves:

- Software : AutoDock Vina or Schrödinger Maestro for ligand-receptor modeling.

- Target selection : Androgen receptors (AR) with PDB IDs (e.g., 2AM9) are used for homology modeling .

- Key interactions :

- Hydrogen bonding with LEU704/GLY708 residues.

- Hydrophobic contacts with AR’s ligand-binding domain.

- Validation : Docking scores (e.g., −7.0 kcal/mol) and RMSD < 2.0 Å confirm reliability .

Advanced tip : Combine docking with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability.

Advanced: How do researchers resolve contradictions in reported bioactivity data for nitroindole derivatives?

Answer: Discrepancies arise due to:

- Experimental variability : Differences in microbial strains or assay conditions.

- Structural analogs : Subtle substituent changes (e.g., pyridinyl vs. phenyl groups) alter activity.

Resolution strategies : - Meta-analysis : Pool data from multiple studies to identify trends.

- Dose-response curves : Replicate experiments with standardized protocols (e.g., CLSI guidelines).

- SAR studies : Systematically vary substituents to isolate bioactive moieties .

Advanced: What methodologies assess the environmental toxicity of this compound?

Answer: Ecotoxicological evaluations include:

- OECD Test Guidelines :

- Test 201 : Daphnia magna acute toxicity (48h EC50).

- Test 471 : Bacterial reverse mutation (Ames test) for mutagenicity.

- Computational models :

- ECOSAR : Predicts aquatic toxicity based on QSAR models.

- TEST (EPA) : Estimates developmental toxicity endpoints.

Note : Nitroaromatics often exhibit high logP values, increasing bioaccumulation risks .

Advanced: How are spectroscopic discrepancies in nitroindole derivatives addressed during characterization?

Answer: Conflicting NMR/IR data may arise from:

- Tautomerism : Nitro groups influence indole ring proton shifts.

- Impurity peaks : Unreacted precursors or byproducts.

Solutions : - 2D NMR (HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons.

- X-ray crystallography : Provides unambiguous structural confirmation (e.g., CCDC deposition) .

Advanced: What structural modifications enhance the bioactivity of this compound?

Answer: Structure-Activity Relationship (SAR) studies suggest:

- Pyridinyl substitution : 3-Pyridinyl enhances solubility and receptor affinity vs. 4-pyridinyl .

- Nitro group position : 4,6-Dinitro configuration maximizes steric complementarity with AR .

- Ring saturation : Tetrahydro derivatives (e.g., 2,3,4,9-tetrahydro-1H-pyridoindoles) reduce cytotoxicity .

Table 2 : Bioactivity comparison of nitroindole analogs:

| Compound | MIC (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|

| 4,6-Dinitro-2-(3-pyridinyl) | 8.0 | −7.0 |

| 5-Methyl-2-(4-pyridinyl) | 32.0 | −5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.